2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile
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Overview
Description
2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile is a complex organic compound characterized by its unique structure, which includes a chloro-substituted aromatic ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-chloro-2-methylaniline. This intermediate is then reacted with dimethylamine and acrylonitrile under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloro group in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: An intermediate in the synthesis of the target compound, sharing the chloro-substituted aromatic ring.
Dimethylaminoacrylonitrile: Another related compound with a similar dimethylamino group and acrylonitrile moiety.
Uniqueness
2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C15H15ClN4 |
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Molecular Weight |
286.76 g/mol |
IUPAC Name |
2-[3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C15H15ClN4/c1-11-13(16)5-4-6-14(11)19-8-7-15(20(2)3)12(9-17)10-18/h4-8,19H,1-3H3 |
InChI Key |
NUNQJDZFFMDWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=CC(=C(C#N)C#N)N(C)C |
Origin of Product |
United States |
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